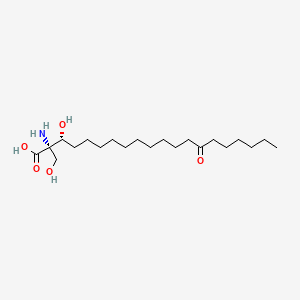

Mycestericin G

Description

Properties

CAS No. |

172519-49-2 |

|---|---|

Molecular Formula |

C21H41NO5 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |

InChI |

InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21+/m1/s1 |

InChI Key |

JVVUMRUWQBAVNC-CTNGQTDRSA-N |

SMILES |

CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |

Isomeric SMILES |

CCCCCCC(=O)CCCCCCCCCC[C@H]([C@@](CO)(C(=O)O)N)O |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |

Synonyms |

mycestericin F mycestericin G |

Origin of Product |

United States |

Origin and Isolation of Mycestericin G

Fermentation and Culture Broth Processing for Mycestericin G Production

The production of this compound is achieved through submerged fermentation of Mycelia sterilia. This process involves cultivating the fungus in a liquid nutrient medium under controlled conditions to promote the biosynthesis of the desired metabolite.

The fermentation medium is a critical factor and is typically composed of a carbon source, a nitrogen source, and various mineral salts to support fungal growth and secondary metabolite production. The specific composition of the medium can significantly influence the yield of this compound.

Table 1: Illustrative Fermentation Parameters for this compound Production

| Parameter | Typical Range |

|---|---|

| Temperature | 25-30°C |

| pH | 5.0-6.5 |

| Agitation | 150-200 rpm |

| Aeration | 1-2 vvm (volume of air per volume of medium per minute) |

Following the fermentation period, the culture broth, containing both the fungal biomass (mycelia) and the secreted metabolites, is harvested. The broth is then processed to separate the liquid component from the solid biomass, typically through filtration or centrifugation. This compound, being a secreted metabolite, is primarily found in the culture filtrate.

Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of this compound from the culture filtrate involves a series of extraction and chromatographic steps. The initial step is often a liquid-liquid extraction, where an organic solvent is used to selectively extract the mycestericins from the aqueous filtrate.

Subsequent purification relies heavily on chromatographic techniques. Column chromatography is a fundamental method used for the initial separation of compounds based on their polarity.

Table 2: Typical Chromatographic Separation of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase System |

|---|---|---|

| Column Chromatography | Silica Gel | Gradient of hexane (B92381) and ethyl acetate |

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine separation and purification of this compound. Reversed-phase HPLC, in particular, is effective in separating the different mycestericin analogues from one another.

Advanced Purification Techniques for this compound in Research Settings

For obtaining highly pure this compound for research purposes, advanced purification techniques are employed. Preparative HPLC is a scaled-up version of analytical HPLC that allows for the isolation of larger quantities of the pure compound.

Further purification may involve techniques such as crystallization, where the purified this compound is induced to form crystals, leaving impurities behind in the solution. The structure of the isolated this compound is then confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Advanced Structural Elucidation and Stereochemical Analysis of Mycestericin G

Spectroscopic Methodologies for Mycestericin G Structure Determination (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The elucidation of the planar structure of this compound, like other complex natural products, relies on the integrated application of several spectroscopic techniques. egyankosh.ac.in These methods provide complementary information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. phdcentre.com For this compound, a suite of NMR experiments is used to assemble its structure piece by piece.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their electronic environments. egyankosh.ac.in The chemical shifts, integration, and coupling patterns of the signals provide information about adjacent protons.

¹³C NMR (Carbon NMR): This reveals the number of unique carbon atoms in the molecule, giving insight into its symmetry and the types of functional groups present (e.g., carbonyls, alkenes, aliphatic carbons). weebly.com

2D NMR Techniques: In complex molecules like this compound, one-dimensional spectra are often insufficient due to signal overlap. Two-dimensional NMR experiments are essential for unambiguous assignments. acs.org Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. acs.org Long-range connectivities across two or three bonds are determined using HMBC (Heteronuclear Multiple Bond Correlation), which is critical for linking different structural fragments. acs.org The three-dimensional arrangement of atoms can be further probed using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space. acs.org

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and molecular formula of a compound. phdcentre.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass with very high precision, allowing for the deduction of a unique molecular formula. acs.org The fragmentation pattern observed in the mass spectrum can also offer clues about the structural components of the molecule. phdcentre.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. weebly.com The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, IR spectroscopy would confirm the presence of key functional groups.

Table 1: Key Spectroscopic Data for this compound Functional Groups

| Functional Group | Spectroscopic Technique | Characteristic Signal/Indication |

| Hydroxyl (-OH) | IR Spectroscopy | Broad absorption band around 3300-3500 cm⁻¹ |

| Carboxylic Acid (-COOH) | IR Spectroscopy | Broad -OH stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

| Amine (-NH₂) | IR Spectroscopy | N-H stretching absorption around 3300-3500 cm⁻¹ |

| Alkyl Chain (-CH₂, -CH₃) | ¹H and ¹³C NMR | Signals in the aliphatic region of the spectra |

| Molecular Ion | Mass Spectrometry | Peak corresponding to the exact molecular mass (M⁺) |

Through the combined interpretation of these spectroscopic data, the planar structure and connectivity of this compound were successfully determined. acs.org

Chiroptical Methods for Absolute Configuration Assignment (e.g., Circular Dichroism Spectroscopy, Modified MOSHER'S Method)

Due to the presence of multiple chiral centers, determining the absolute stereochemistry of this compound is a significant challenge. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms, are essential for this purpose. nih.gov

Modified Mosher's Method: The modified Mosher's method is a widely used NMR-based technique to determine the absolute configuration of secondary alcohols. Research has confirmed its use in establishing the stereochemistry of mycestericins, including this compound. researchgate.netnih.govcore.ac.uk The method involves esterifying the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers whose ¹H NMR spectra are then compared. The differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage can be used to deduce the absolute configuration at the alcohol-bearing carbon. clockss.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net It is particularly useful for determining the stereochemistry of molecules containing chromophores (light-absorbing groups). To apply this method to the mycestericins, their benzoate (B1203000) derivatives were prepared. nih.govcore.ac.uk The resulting CD spectra were then compared with those of synthetic analogs of known absolute configuration. researchgate.net The sign and shape of the Cotton effects in the CD spectrum provide definitive information about the spatial arrangement of the chromophores and, by extension, the absolute configuration of the stereocenters. researchgate.netcore.ac.uk

The application of these chiroptical techniques was fundamental in assigning the absolute configurations of the stereogenic centers in this compound. nih.gov In some cases, total synthesis of the proposed structure and its stereoisomers is performed to confirm or revise the initial assignment. bath.ac.uk

Application of X-ray Crystallography in this compound Structural Research (if applicable to derivatives or related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry. nih.govlibretexts.org The technique requires a well-ordered single crystal that diffracts X-rays to produce a pattern from which an electron density map and, ultimately, the complete molecular structure can be calculated. nih.gov

For many complex natural products like this compound, obtaining crystals suitable for X-ray diffraction can be challenging due to their flexibility and difficulty in crystallization. While direct crystallographic data for this compound is not prominently reported, the technique remains highly valuable. If a suitable crystal of this compound itself, a crystalline salt, or a synthetic derivative could be prepared, X-ray analysis would provide unambiguous confirmation of its absolute and relative stereochemistry. numberanalytics.commdpi.com In many synthetic routes toward complex molecules, X-ray crystallography is often performed on a key crystalline intermediate to confirm the stereochemistry at an early stage, thereby validating the entire synthetic strategy. mdpi.com

Comparative Structural Analysis with Related Sphingoid Bases and Immunosuppressive Analogues

This compound belongs to a family of structurally related natural products that mimic sphingoid bases, which are key components of cell membranes. aalto.finih.gov Its structure and activity are best understood by comparison with these related molecules.

Mycestericin Family: this compound is part of a series of compounds (Mycestericins A-G) isolated from Mycelia sterilia. aalto.fiacs.org A key structural finding is that this compound is identical to dihydromycestericin E, meaning it lacks a double bond present in the alkyl side chain of Mycestericin E. nih.govcore.ac.uk The mycestericins share a common polar head group, a β,β'-dihydroxy α-amino acid moiety, which is crucial for their biological activity. bath.ac.uk

Natural Sphingoid Base Analogues:

Myriocin (B1677593) (ISP-I/Thermozymocidin): This is one of the most well-known immunosuppressive sphingoid-like metabolites. acs.org Structurally, Myriocin is very similar to the mycestericins, featuring a comparable amino acid head group but differing in the substitution pattern and oxidation state of its long lipid tail. aalto.fi

Sphingofungins: Isolated from Aspergillus fumigatus, the sphingofungins also possess a sphingoid-like backbone and exhibit immunosuppressive and antifungal activities. aalto.fi They share the core amino alcohol structure but have different hydroxylation patterns along the alkyl chain compared to the mycestericins.

Fundamental Sphingoid Bases: Compared to endogenous sphingoid bases like sphinganine (B43673) and phytosphingosine , this compound is significantly more complex. nih.gov While sphinganine is a simple C18 amino diol, this compound contains additional hydroxyl groups and a carboxylic acid function, which are key to its potent biological activity. nih.gov

Synthetic Immunosuppressive Analogues:

FTY720 (Fingolimod): The development of this potent immunosuppressant was directly inspired by the structure of Myriocin. nih.gov FTY720 is a simplified, synthetic analogue that retains the 2-amino-propan-1,3-diol core structure but replaces the complex and chiral lipid tail with a simpler octylphenyl ethyl group. acs.orgnih.gov This demonstrates that the core amino alcohol moiety is the key pharmacophore responsible for the immunosuppressive effect.

Table 2: Structural Comparison of this compound and Related Compounds

| Compound | Class | Key Structural Features | Relationship to this compound |

| This compound | Fungal Metabolite | β,β'-dihydroxy α-amino acid head, saturated alkyl chain | The subject compound |

| Mycestericin E | Fungal Metabolite | Same as this compound but with one double bond in the alkyl chain | This compound is the dihydrogenated form of Mycestericin E. nih.govcore.ac.uk |

| Myriocin (ISP-I) | Fungal Metabolite | Similar polar head group, but with a ketone in the alkyl chain | Structurally and functionally related natural immunosuppressant. acs.org |

| Sphinganine | Endogenous Sphingoid Base | C18 amino alcohol with two hydroxyl groups | Represents the basic backbone from which this compound's structure is derived. nih.gov |

| FTY720 (Fingolimod) | Synthetic Analogue | Simplified 2-amino-propan-1,3-diol core with an aromatic side chain | Synthetic drug inspired by Myriocin, sharing the core pharmacophore. nih.gov |

This comparative analysis highlights a common structural motif among a class of potent immunosuppressants, both natural and synthetic, underscoring the importance of the sphingoid-like backbone for their biological function.

Biosynthesis of Mycestericin G: Pathways and Enzymatic Mechanisms

Putative Biosynthetic Precursors and Intermediates of Mycestericin G

The biosynthesis of this compound, a sphingosine-like mycotoxin, is proposed to originate from simple, common cellular metabolites. nih.gov Based on its chemical structure, a long aliphatic chain with an amino acid-like head group, the primary precursors are likely derived from both polyketide and amino acid metabolism.

The long carbon backbone of this compound is characteristic of a polyketide. Polyketides are assembled by the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process analogous to fatty acid synthesis. nih.gov Therefore, acetyl-CoA and its carboxylated form, malonyl-CoA, are considered the primary building blocks for the main chain of this compound.

The amino acid-like portion of this compound, which includes a nitrogen atom and a carboxyl group, suggests the incorporation of an amino acid. In the biosynthesis of similar sphinganine-analog mycotoxins (SAMTs), the amino group and adjacent carbons are often derived from an amino acid like glycine (B1666218) or serine, which is condensed with the polyketide chain. nih.gov

Key putative intermediates in the biosynthesis of this compound would therefore include the growing polyketide chain attached to the polyketide synthase (PKS) enzyme complex, followed by the condensed polyketide-amino acid intermediate prior to final tailoring reactions.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

| Molecule Type | Specific Compound | Role in Biosynthesis |

| Primary Metabolite | Acetyl-CoA | Starter unit for polyketide chain synthesis. |

| Primary Metabolite | Malonyl-CoA | Extender units for polyketide chain elongation. |

| Amino Acid | Glycine or Serine | Source of the amino group and adjacent carbons. |

| Intermediate | Acyl carrier protein (ACP)-bound polyketide | The growing carbon backbone of this compound. |

| Intermediate | Polyketide-amino acid conjugate | The immediate precursor before final modifications. |

Proposed Enzymatic Steps and Reaction Mechanisms in this compound Formation

The formation of this compound is believed to be a multi-step enzymatic process. While the specific enzymes have not been fully characterized for this compound, the pathway can be inferred from the well-studied biosynthesis of other sphinganine-analog mycotoxins. nih.gov

The initial steps involve a Polyketide Synthase (PKS) . Fungal PKSs are large, multifunctional enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA to build the polyketide chain. The PKS contains various domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to elongate and reduce the growing chain.

A key and unique step in the biosynthesis of SAMTs is the chain release and incorporation of the amino acid. nih.gov This is not achieved by a typical thioesterase domain found in many PKS systems. Instead, a pyridoxal 5'-phosphate (PLP)-dependent enzyme , likely an aminoacyl transferase, is proposed to catalyze the condensation of the completed polyketide chain with an amino acid. nih.gov This reaction involves the decarboxylation of the amino acid and the formation of a new carbon-carbon bond between the polyketide and the alpha-carbon of the amino acid, simultaneously introducing the amino group.

Following the condensation reaction, a series of tailoring enzymes would modify the intermediate to yield the final structure of this compound. These modifications can include hydroxylations, reductions, and isomerizations, catalyzed by enzymes such as hydroxylases, reductases, and isomerases. For instance, the hydroxyl groups present on the this compound backbone are likely introduced by cytochrome P450 monooxygenases or other hydroxylases.

Table 2: Proposed Enzymatic Reactions in this compound Biosynthesis

| Enzyme Class | Proposed Function | Reaction Mechanism |

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone. | Iterative Claisen-like condensations of acetyl-CoA and malonyl-CoA. |

| Aminoacyl Transferase (PLP-dependent) | Condensation of the polyketide chain with an amino acid. | Decarboxylative condensation, forming a C-C bond and introducing an amino group. |

| Hydroxylases (e.g., P450s) | Addition of hydroxyl groups to the carbon backbone. | Oxidation of C-H bonds. |

| Reductases | Reduction of keto groups or double bonds. | NADPH or NADH-dependent reduction. |

Investigation of Biosynthetic Gene Clusters Associated with this compound Production in Fungi

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together in the genome in a contiguous region known as a Biosynthetic Gene Cluster (BGC) . oup.comfrontiersin.org This clustering facilitates the co-regulation of all the genes required for the production of the compound. A typical fungal BGC contains not only the core biosynthetic genes (like PKS or NRPS) but also genes for tailoring enzymes, transporters for the final product, and transcription factors that regulate the expression of the cluster. oup.comfrontiersin.org

This compound is produced by the fungus Mycelia sterilia ATCC 20349. nih.gov While the specific BGC for this compound has not yet been explicitly identified and characterized in the scientific literature, its discovery would likely be pursued through genome sequencing of this producing organism. Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in identifying putative BGCs within fungal genomes by searching for the characteristic domains of core biosynthetic enzymes like PKSs. nih.govfrontiersin.org

Once a candidate BGC is identified, its involvement in this compound biosynthesis can be confirmed through gene knockout experiments. Deleting a key gene within the cluster, such as the PKS gene, should abolish the production of this compound.

Genetic Engineering Approaches for Modulating this compound Biosynthesis Pathways

Genetic engineering offers powerful tools for manipulating the biosynthesis of fungal natural products like this compound to potentially increase yields or generate novel analogs. organic-chemistry.orgrsc.org These approaches generally fall into several categories:

Overexpression of Biosynthetic Genes: The production of this compound could be enhanced by placing the key biosynthetic genes, or the entire BGC, under the control of a strong, constitutive promoter. This would lead to increased transcription of these genes and, consequently, higher levels of the corresponding enzymes.

Manipulation of Regulatory Genes: Many BGCs are controlled by a pathway-specific transcription factor. oup.com Overexpressing this positive regulator can "turn on" a silent or weakly expressed BGC, leading to increased production. Conversely, deleting a negative regulator could also enhance biosynthesis.

Metabolic Engineering of Precursor Supply: The availability of the primary precursors, acetyl-CoA, malonyl-CoA, and the specific amino acid, can be a limiting factor in the biosynthesis of this compound. Genetic engineering can be used to upregulate the pathways that produce these precursors, thereby channeling more metabolic flux towards this compound synthesis. bikaken.or.jp

Heterologous Expression: The entire this compound BGC could be cloned and expressed in a different fungal host that is easier to cultivate or has a higher capacity for secondary metabolite production. rsc.org This approach, known as heterologous expression, has been successfully used for many other fungal natural products.

Modern gene editing technologies, such as CRISPR-Cas9, have greatly facilitated the genetic manipulation of fungi, making the above strategies more feasible and efficient. nih.gov While specific examples of the application of these techniques to this compound are not yet available, they represent a promising avenue for future research and development.

Total Synthesis and Synthetic Analogues of Mycestericin G

Historical and Current Total Synthesis Strategies for Mycestericin G

The synthesis of this compound has been approached by several research groups, leading to a variety of strategic innovations. Early and significant contributions focused on establishing reliable methods for controlling the complex stereochemistry of the polar head group. More recent strategies have aimed to streamline the synthetic sequence for improved efficiency.

One of the key historical routes, developed by the Carbery group, utilized an Ireland-Claisen rearrangement as the cornerstone for establishing stereochemistry. bath.ac.ukacs.orgorganic-chemistry.org This approach demonstrated exceptional control over the relative and absolute configuration of the core structure and was instrumental in confirming and revising the absolute stereochemistry of the natural product. bath.ac.uknih.govcore.ac.uk

A more current strategy, reported by Hong and coworkers in 2023, employs a highly stereoselective nitroso-ene cyclization. acs.orgnih.gov This modern approach provides a streamlined synthesis in 11-12 steps from readily available starting materials, highlighting the ongoing evolution of synthetic methods toward greater efficiency. acs.orgnih.gov Other notable strategies have revolved around various forms of aldol (B89426) reactions to construct the characteristic β-hydroxy-α-amino acid motif present in the mycestericin family. rsc.orgclockss.orgrsc.org These varied approaches underscore the strategic diversity applied to overcome the challenges posed by the molecule's structure.

Key Stereoselective Reactions Employed (e.g., Nitroso-Ene Cyclization, Ireland-Claisen Rearrangement, Aldol Reactions)

The successful synthesis of this compound hinges on the precise control of its multiple stereocenters. Chemists have employed several powerful stereoselective reactions to achieve this control.

Nitroso-Ene Cyclization : In a recent total synthesis of Mycestericin E and G, a highly stereoselective nitroso-ene cyclization was the key transformation. acs.orgnih.gov This reaction constructs a crucial Nα-quaternary stereogenic center with a predictable stereochemical outcome, which is rationalized by a polar diradical intermediate followed by a hydrogen transfer step. nih.govresearchgate.net This innovative use of a nitroso-ene reaction provides an efficient and novel entry into the core structure of mycestericins. researchgate.net

Ireland-Claisen Rearrangement : A powerful and highly effective method used in the synthesis of this compound is the Ireland-Claisen acs.orgacs.org-sigmatropic rearrangement. acs.orgnih.gov This reaction was shown to proceed with exceptional levels of remote stereocontrol, achieving diastereoselectivities of over 99:1 in many cases. core.ac.uk The strategy involves the rearrangement of allylic enol ether amino esters, which effectively sets the stereochemistry of the β,β'-dihydroxy α-amino acid backbone. bath.ac.ukacs.org The utility of this method was highlighted by its application in the synthesis of both natural this compound and its enantiomer, ent-mycestericin G, which ultimately allowed for a definitive revision of the natural product's absolute configuration. nih.govcore.ac.uk

Aldol Reactions : The aldol reaction is a classic carbon-carbon bond-forming reaction that has been adapted in various ways for the synthesis of mycestericins. An unprecedented catalytic asymmetric direct aldol reaction of α-alkyl azlactones with aliphatic aldehydes has been developed using cinchona alkaloid catalysts. rsc.orgrsc.org This method provides efficient access to β-hydroxy-α-amino acids bearing both tertiary β- and quaternary α-stereocenters, which is a key structural motif in this compound. rsc.org In another chemoenzymatic approach, L-threonine aldolase (B8822740) was used to catalyze the aldol reaction between glycine (B1666218) and a functionalized aldehyde, demonstrating high erythro/threo selectivity that could be controlled by kinetic or thermodynamic conditions. clockss.org

Convergent and Linear Synthetic Approaches to the this compound Core Structure

The total syntheses of this compound and related compounds predominantly feature convergent strategies. thieme-connect.de This is logical given the molecule's structure, which can be dissected into a polar amino acid head group and a long lipid side chain. thieme-connect.de

For example, the Carbery synthesis joins the stereochemically-defined core, built using the Ireland-Claisen rearrangement, to the side chain via a cross-metathesis reaction late in the synthesis. organic-chemistry.org Similarly, the recent synthesis by Hong's group utilizes a Julia olefination for the late-stage introduction of the aliphatic chain. acs.orgnih.gov This late-stage coupling of major fragments is a hallmark of a convergent approach and offers flexibility for the synthesis of analogues by allowing modifications to be made to the side chain fragment without altering the main synthetic route to the core. acs.orgnii.ac.jp

| Key Strategy | Core Fragment Synthesis | Fragment Coupling Method | Approach Type | Reference |

|---|---|---|---|---|

| Ireland-Claisen Rearrangement | acs.orgacs.org-Sigmatropic rearrangement of an allylic amino ester | Cross-Metathesis | Convergent | organic-chemistry.org |

| Nitroso-Ene Cyclization | Stereoselective cyclization to form Nα-quaternary center | Julia Olefination | Convergent | acs.orgnih.gov |

| Enzymatic Aldol Reaction | L-threonine aldolase-catalyzed condensation | (Not specified for G) | Convergent (General) | clockss.org |

Synthetic Challenges and Innovations in this compound Chemical Synthesis

The synthesis of this compound is a significant undertaking that presents numerous challenges, the foremost being the stereocontrolled formation of its complex array of stereocenters. ijarsct.co.in The molecule contains a challenging quaternary α-carbon substituted with an amino group, adjacent to a hydroxyl-bearing tertiary stereocenter, demanding high levels of stereocontrol. rsc.orgrsc.org

Synthetic Challenges:

Stereocontrol: Achieving the correct relative and absolute stereochemistry of the multiple stereocenters in the polar head group is the principal difficulty.

Quaternary Stereocenter: The construction of the α-quaternary amino acid center is a formidable challenge in organic synthesis. nii.ac.jp

Remote Stereocontrol: Controlling the stereochemistry of a newly formed center based on a chiral center several atoms away is inherently difficult. bath.ac.ukacs.org

Innovations in Synthesis: To overcome these hurdles, chemists have developed several innovative solutions that have advanced the field of organic synthesis.

Remote Stereocontrol via Ireland-Claisen Rearrangement: The Carbery group's application of the Ireland-Claisen rearrangement was a major innovation, demonstrating that this reaction could exert powerful control over remote stereocenters with remarkable diastereoselectivity. bath.ac.ukacs.orgnih.gov This approach was so precise that it enabled the correction of the initially assigned absolute configuration of the natural product. core.ac.uk

Streamlined Nitroso-Ene Cyclization: The development of a highly stereoselective nitroso-ene cyclization by Hong and coworkers represents a significant innovation, providing a more concise and efficient route to the mycestericin core. acs.orgresearchgate.net

Catalytic Asymmetric Aldol Reactions: The creation of catalytic asymmetric aldol reactions using organocatalysts like cinchona alkaloids to generate the challenging β-hydroxy-α-alkyl-α-amino acid structure is a key advancement. rsc.orgrsc.org This avoids the need for stoichiometric chiral auxiliaries and provides a direct, efficient entry to this crucial structural motif.

Design and Chemical Synthesis of this compound Analogues and Derivatives

A primary motivation for the total synthesis of natural products is the ability to create structural analogues that are not available from natural sources. nih.gov These analogues are invaluable for structure-activity relationship (SAR) studies and for developing new therapeutic agents. The convergent synthetic routes developed for this compound are particularly well-suited for this purpose.

The late-stage coupling of the polar head group with the lipid tail allows for the synthesis of various analogues by simply modifying the structure of the lipid fragment before the coupling step. acs.orgnii.ac.jp For instance, the Julia olefination and cross-metathesis strategies are highly amenable to this "mix-and-match" approach. organic-chemistry.orgacs.org

Specific examples of analogue synthesis include a this compound analogue derived from threonine, which was prepared using the Ireland-Claisen rearrangement methodology. core.ac.uk Furthermore, synthetic work on the polar part of the related natural product sulfamisterin yielded intermediates that were explicitly noted for their potential use in the synthesis of this compound analogues. nih.gov These efforts demonstrate the power of total synthesis to not only construct the natural product itself but also to generate a library of related compounds for further research.

Enantioselective Synthesis and Stereochemical Control in this compound Chemistry

Enantioselective synthesis—the ability to produce a single enantiomer of a chiral molecule—is at the heart of this compound chemistry. Since only one enantiomer typically exhibits the desired biological activity, absolute stereochemical control is paramount.

The synthesis by the Carbery group provides a compelling example of the power of enantioselective synthesis. Their strategy not only produced the natural (-)-Mycestericin G but also its mirror image, (+)-ent-Mycestericin G. bath.ac.uknih.gov This achievement was crucial as it allowed for a direct comparison of the synthetic material with the natural isolate, leading to the definitive assignment and revision of the absolute configuration of this compound. acs.orgcore.ac.uk The key to this stereochemical control was the Ireland-Claisen rearrangement, which translated the stereochemistry of the starting chiral amino acid into the final product with exceptional fidelity. bath.ac.uk

Similarly, the nitroso-ene cyclization route is described as "highly stereoselective," ensuring the formation of the desired stereoisomer. acs.orgnih.gov Other methods, such as the asymmetric aldol reactions catalyzed by cinchona alkaloids, were developed specifically to be highly enantioselective and diastereoselective, yielding the desired product with high optical purity (e.g., 94% ee). rsc.orgrsc.org These sophisticated methods for stereochemical control are essential for any viable synthesis of this compound and represent the pinnacle of modern asymmetric synthesis.

| Reaction | Type of Control | Key Features | Reference |

|---|---|---|---|

| Ireland-Claisen Rearrangement | Substrate-controlled | Excellent remote stereocontrol; diastereoselectivity >99:1. Enabled synthesis of both enantiomers. | bath.ac.ukacs.orgcore.ac.uk |

| Nitroso-Ene Cyclization | Reagent/Reaction-controlled | Highly stereoselective formation of a Nα-quaternary center. | acs.orgnih.gov |

| Asymmetric Aldol Reaction | Catalyst-controlled | Cinchona alkaloid catalyst provides high enantioselectivity (ee) and diastereoselectivity (dr). | rsc.orgrsc.org |

| Enzymatic Aldol Reaction | Enzyme-controlled | L-threonine aldolase provides high erythro/threo selectivity. | clockss.org |

Biological Activities and Cellular/molecular Mechanisms of Mycestericin G

Immunosuppressive Activity in in vitro and Cellular Models

Mycestericin G has demonstrated significant immunosuppressive effects in various laboratory settings. These activities are primarily centered on its ability to modulate the function of lymphocytes, the key white blood cells of the adaptive immune system.

Inhibition of Allogeneic Mixed Lymphocyte Reactions

The allogeneic mixed lymphocyte reaction (MLR) is an in vitro model that mimics the recognition and response of T cells to foreign tissues, a central process in organ transplant rejection. This compound has been found to be a potent inhibitor of the MLR, indicating its potential to prevent the rejection of foreign grafts. nih.govcapes.gov.brresearchgate.netmolaid.com Studies have consistently shown that this compound, along with its structural relatives Mycestericins D, E, and F, effectively suppresses the proliferation of lymphocytes in mouse allogeneic MLR. nih.govcapes.gov.brresearchgate.netcore.ac.uk

Molecular Targets and Intracellular Signaling Pathways of this compound

The immunosuppressive effects of this compound are rooted in its interaction with specific molecular targets and its subsequent influence on critical intracellular signaling pathways.

Serine Palmitoyltransferase (SPT) Inhibition and Perturbation of Sphingolipid Metabolism

At the molecular level, this compound is recognized as an inhibitor of serine palmitoyltransferase (SPT). nih.gov SPT is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also play vital roles as signaling molecules. rsc.orgacs.orgbiorxiv.org By inhibiting SPT, this compound disrupts the production of downstream sphingolipids, thereby altering cellular functions that are dependent on these molecules. This mechanism of action is shared by other sphingosine-like fungal metabolites, such as myriocin (B1677593). nih.govnih.govresearchgate.net The inhibition of SPT leads to a perturbation of sphingolipid metabolism, which is a key mechanism underlying the immunosuppressive activity of this compound. nih.gov

Investigation of Downstream Cellular Responses and Effects on Cellular Homeostasis

The inhibition of SPT by this compound triggers a cascade of downstream cellular events. The disruption of sphingolipid homeostasis affects various cellular processes, including cell growth, proliferation, and survival. While the precise downstream effects of this compound are a subject of ongoing research, it is understood that by altering the balance of sphingolipids, it can influence signaling pathways that are crucial for lymphocyte activation and function. This ultimately contributes to the maintenance of cellular homeostasis in a manner that dampens the immune response.

Comparative Analysis of this compound's Biological Profile with Other Immunosuppressive Agents (e.g., Myriocin, FTY720)

To better understand the unique properties of this compound, it is useful to compare its biological profile with other well-known immunosuppressive agents that also target sphingolipid metabolism, namely myriocin and FTY720 (fingolimod).

Myriocin, like this compound, is a potent inhibitor of SPT. nih.govnih.govresearchgate.net Both compounds exert their immunosuppressive effects by blocking the de novo synthesis of sphingolipids. researchgate.net In contrast, FTY720, a synthetic analog of myriocin, does not inhibit SPT. researchgate.netnih.gov Instead, FTY720 is phosphorylated in vivo to FTY720-phosphate, which then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors. researchgate.net This leads to the sequestration of lymphocytes in the lymph nodes, preventing their circulation to sites of inflammation.

This fundamental difference in the mechanism of action distinguishes this compound and myriocin from FTY720. While all three compounds modulate sphingolipid-related pathways to achieve immunosuppression, this compound and myriocin act at the level of sphingolipid synthesis, whereas FTY720 acts at the level of S1P receptor signaling.

Table 1: Comparative Biological Profiles of this compound, Myriocin, and FTY720

| Feature | This compound | Myriocin | FTY720 (Fingolimod) |

|---|---|---|---|

| Primary Mechanism of Action | Inhibition of Serine Palmitoyltransferase (SPT) | Inhibition of Serine Palmitoyltransferase (SPT) | Functional antagonism of Sphingosine-1-Phosphate (S1P) receptors |

| Effect on Sphingolipid Synthesis | Inhibits de novo synthesis | Inhibits de novo synthesis | Does not inhibit SPT; may inhibit ceramide synthases |

| Effect on Lymphocyte Proliferation | Suppresses proliferation | Suppresses proliferation | Indirectly affects lymphocyte function by sequestration |

| Effect on Allogeneic MLR | Inhibits | Inhibits | Not the primary mechanism |

Analytical Methodologies for Mycestericin G Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Mycestericin G

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound and its related compounds. openaccessjournals.com Its high resolution and reproducibility make it ideal for analyzing mixtures obtained during synthesis or extraction from natural sources. bas.bg

In the broader research context of mycestericins, HPLC systems are critical. For instance, the analysis of Mycestericin D and F, structurally similar to this compound, has been performed using Shimadzu LC-9A and LC-10A Liquid Chromatograph series. clockss.org A key component in the separation of these chiral molecules is the use of a chiral column, such as the Daicel CHIRALCEL OD, which is essential for resolving stereoisomers. clockss.org While specific HPLC methods for this compound are not detailed in isolation, the methods applied to its precursors and analogues provide a clear blueprint. The development of an effective HPLC method is considered a prerequisite for analyzing the mixtures of substances obtained during synthesis, allowing for the optimization of reaction conditions and maximization of yields. bas.bg

The versatility of HPLC allows for the characterization of complex samples based on properties like hydrophobicity, charge, and size. openaccessjournals.com For quantitative analysis, HPLC offers high accuracy and sensitivity, enabling the detection of even small amounts of a substance. openaccessjournals.combas.bg

Table 1: HPLC System Components Used in Mycestericin Research

| Component | Example Model/Type | Application | Reference |

|---|---|---|---|

| Chromatograph | Shimadzu LC-9A and LC-10A Series | Separation of Mycestericin D and F | clockss.org |

| Column | Daicel CHIRALCEL OD | Chiral separation of isomers | clockss.org |

| Detector | UV-Visible | General detection and quantification | openaccessjournals.combas.bg |

Mass Spectrometry (MS) for Detection and Structural Confirmation of this compound and its Metabolites

Mass Spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of this compound. It offers exceptional sensitivity and specificity, allowing for the detection of trace amounts of the compound. rsc.org

In the synthesis of Mycestericin E and G, high-resolution mass spectra (HRMS) were pivotal for confirming the structures. acs.org These analyses were conducted on a Thermo Fisher Scientific LTQ FT Ultra mass spectrometer, utilizing Direct Analysis in Real Time (DART) ionization in positive mode. acs.org This soft ionization technique is well-suited for analyzing organic molecules without significant fragmentation. acs.org Further research on Mycestericins F and G also highlights the use of DART-MS. vscht.cz For the related compounds Mycestericin D and F, structural determination was supported by MS data from JEOL JMS-DX300 or JEOL JMS-HX-110 mass spectrometers. clockss.org

The absolute configuration of this compound and its relatives has been confirmed through a combination of spectroscopic methods, including MS, and total synthesis. jst.go.jpbath.ac.uk MS serves as a continuous feedback tool during multi-step syntheses, helping to optimize reaction conditions and confirm the identity of intermediates and final products. fenyolab.org

Table 2: Mass Spectrometry Instrumentation for Mycestericin Analysis

| Instrument/Technique | Application | Compound(s) | Reference |

|---|---|---|---|

| JEOL JMS-DX300 / JMS-HX-110 | Mass determination | Mycestericin D, F | clockss.org |

| Thermo Fisher Scientific LTQ FT Ultra | High-resolution mass spectra (HRMS) for structural confirmation | Mycestericin E, G | acs.org |

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis in Complex Biological Matrices

The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the selective and sensitive quantification of compounds like this compound in complex biological matrices such as blood, plasma, or tissue samples. rsc.orgresearchgate.net This hybrid technique leverages the separation capabilities of HPLC with the specific detection and structural confirmation offered by MS. rsc.org

This compound is a sphingosine-like metabolite, a class of compounds that are, in principle, relatively easy to analyze by liquid chromatography coupled with electrospray tandem mass spectrometry in positive ion mode. nih.govmedchemexpress.com The analysis of drugs in biological matrices often involves an initial sample preparation step, such as solvent extraction, solid-phase extraction (SPE), or protein precipitation, to remove interfering components before LC-MS/MS analysis. rsc.orgmdpi.com

LC-MS/MS is particularly valuable for pharmacokinetic studies, therapeutic drug monitoring, and metabolite identification. researchgate.net The high sensitivity of LC-MS allows for the detection and quantification of trace levels of analytes, often in the picogram to femtogram range. researchgate.net Furthermore, it can simultaneously quantify multiple analytes in a single run, which is efficient for studying a compound and its metabolites. researchgate.net The primary challenge in such analyses is the "matrix effect," where components of the biological sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. rsc.orgresearchgate.net Careful method development and validation are essential to mitigate these effects. nih.gov

Development and Validation of Quantitative Determination Assays for this compound in Research Samples

Developing and validating robust quantitative assays is crucial for obtaining reliable and reproducible data in research involving this compound. While chromatographic techniques like HPLC and LC-MS/MS are the gold standard for quantification during the research phase, other methods may be employed depending on the application. researchgate.net

The validation of a quantitative method involves assessing several key parameters to ensure its reliability. These typically include:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Accuracy: The closeness of the measured value to the true value, often assessed using reference materials. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). mdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

For this compound and its analogues, quantitative assays are used to determine their immunosuppressive activity. For example, the potency of Mycestericins D, E, F, and G was evaluated by their ability to suppress lymphocyte proliferation in a mouse allogeneic mixed lymphocyte reaction (MLR), with IC₅₀ values being the quantitative endpoint. jst.go.jpnih.gov This type of bioassay provides a functional quantification of the compound's biological effect.

For chemical quantification in complex samples, an LC-MS/MS method would be developed and validated. An example of quantitative results for antihypertensive drugs in a biological matrix showed %RSD values around 5% and relative error percentages below 10%, with LOD and LOQ values in the low µg/L range, demonstrating the performance expected from a validated method. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Mycestericin A |

| Mycestericin B |

| Mycestericin D |

| Mycestericin E |

| Mycestericin F |

| This compound |

| Glycine (B1666218) |

| 4-benzyloxybutanal |

| Bexarotene |

| Ramipril |

| Lercanidipine |

| Indapamide |

| Valsartan |

| Hydrochlorothiazide |

| Perindopril |

| Nebivolol |

| Telmisartan |

Future Research Directions and Translational Perspectives for Mycestericin G

Complete Elucidation of the Mycestericin G Biosynthetic Pathway and its Genetic Regulation

The biosynthesis of this compound begins with the isolation of Mycestericins D, E, F, and G from the culture broth of Mycelia sterilia ATCC 20349. core.ac.uknih.govnih.gov Mycestericins F and G are identical to dihydromycestericins D and E, respectively. core.ac.uknih.gov The absolute configurations of these compounds were determined using the modified Mosher's method and by comparing the circular dichroism (CD) spectra of their benzoate (B1203000) derivatives with those of synthetic analogs. core.ac.uknih.gov

Further research is needed to fully map the enzymatic steps and genetic machinery responsible for producing the this compound backbone and its functional group modifications. Understanding the regulatory networks that control the expression of these biosynthetic genes could pave the way for engineering the producing organism for enhanced yield.

Development of Novel and Scalable Synthetic Routes for this compound Production

Several synthetic routes for this compound have been developed. One approach involves a streamlined synthesis of immunosuppressive Mycestericin E and G through a highly stereoselective nitroso-ene cyclization, accomplished in 11–12 steps. acs.orgnih.govfigshare.com Another efficient method is the catalytic enantioselective total synthesis of Mycestericin F and G. nih.gov A key step in one synthesis is the diastereoselective Claisen rearrangement. organic-chemistry.org

Future efforts in synthetic chemistry should focus on developing more efficient and scalable total syntheses of this compound. This could involve exploring novel catalytic methods, convergent strategies that assemble complex fragments late in the synthesis, and chemoenzymatic approaches that combine the strengths of chemical synthesis and biocatalysis. The development of such routes is critical for producing sufficient quantities of this compound for extensive preclinical and potentially clinical studies.

Exploration of Undiscovered Biological Activities and Novel Molecular Targets of this compound

This compound is recognized as a sphingosine-like fungal metabolite with immunosuppressive activity. medchemexpress.commedchemexpress.com It has been shown to suppress the proliferation of lymphocytes in the mouse allogeneic mixed lymphocyte reaction. core.ac.uknih.gov While its immunosuppressive effects are the most well-documented, the full spectrum of its biological activities remains to be explored.

Systematic screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications. Investigating its effects on various cell types and disease models, beyond immunology, may reveal unexpected activities. Identifying the specific molecular targets through which this compound exerts its effects is a crucial next step. Techniques such as affinity chromatography, and proteomics can be employed to pinpoint its direct binding partners within the cell.

Advanced Mechanistic Studies of this compound at Atomic and Systems Levels

The mechanism of action for sphingoid bases and their analogs often involves the induction of de novo sphingolipid biosynthesis. nih.gov While this compound is known to be a sphingosine-like compound, detailed mechanistic studies at the atomic and systems levels are lacking.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to determine the three-dimensional structure of this compound in complex with its molecular target(s). mdpi.com This would provide invaluable insights into the specific molecular interactions that underpin its biological activity. mdpi.com At a systems level, 'omics' approaches like transcriptomics, proteomics, and metabolomics can be utilized to understand the global cellular response to this compound treatment. This will help to construct a comprehensive picture of the signaling pathways and cellular processes modulated by the compound.

This compound as a Chemical Probe for Dissecting Biological Pathways

Given its specific biological activity, this compound holds promise as a chemical probe to investigate and dissect complex biological pathways. researchgate.net Its ability to modulate the immune system suggests it could be a valuable tool for studying the intricate signaling networks that govern lymphocyte activation and proliferation.

By synthesizing derivatives of this compound with tags for visualization (e.g., fluorophores) or affinity purification, researchers can track its subcellular localization and identify its interacting partners in a cellular context. researchgate.net Such chemical probes would be instrumental in elucidating the role of its target(s) in both normal physiological processes and in disease states, potentially uncovering new nodes for therapeutic intervention.

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document all synthetic steps with exact parameters (e.g., reaction time, catalyst loading) using platforms like protocols.io . Share raw spectral data and chromatograms in public repositories (e.g., Zenodo) for peer validation .

Q. What strategies are effective for synthesizing analogs of this compound to improve stability or potency?

- Methodological Answer : Employ semi-synthetic modification (e.g., acyloxymercuration) or precursor-directed biosynthesis. Use QSAR (quantitative structure-activity relationship) models to prioritize analogs for synthesis, validated by molecular dynamics simulations .

Literature and Data Management

Q. How can researchers conduct a systematic review of this compound’s reported biological activities?

Q. What tools are recommended for managing conflicting spectral data in this compound characterization studies?

- Methodological Answer : Cross-reference with databases like SciFindern or Reaxys. Use Mnova NMR software for peak deconvolution and compare experimental data with predicted shifts (e.g., via ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.